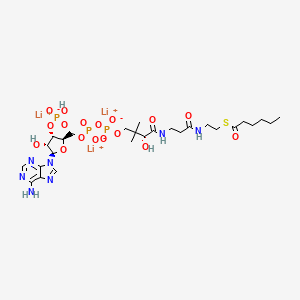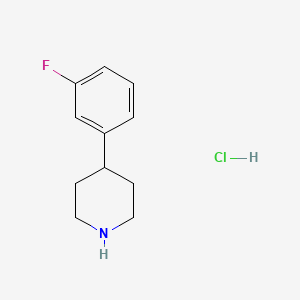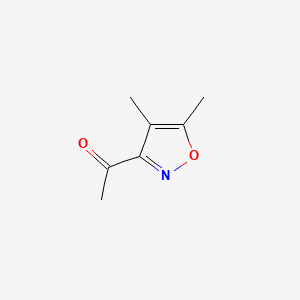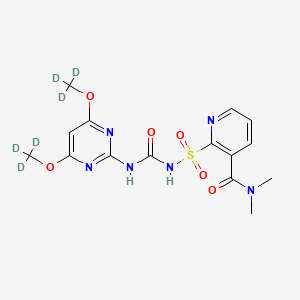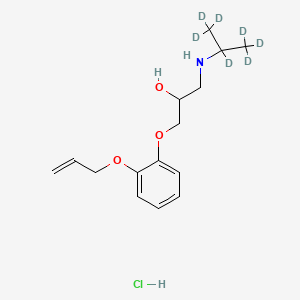
Oxprenolol
説明
Oxprenolol is a non-selective beta-adrenergic antagonist used to treat hypertension, angina pectoris, arrhythmias, and anxiety . It is a lipophilic beta blocker which passes the blood-brain barrier more easily than water-soluble beta blockers . As such, it is associated with a higher incidence of CNS-related side effects than beta blockers with more hydrophilic molecules such as atenolol, sotalol, and nadolol .
Synthesis Analysis
Oxprenolol is a chiral compound, the beta blocker is used as a racemate, e.g., a 1:1 mixture of ®-(+)-oxprenolol and (S)-(–)-oxprenolol . Analytical methods (HPLC) for the separation and quantification of ®-(+)-oxprenolol and (S)-(–)-oxprenolol in urine and in pharmaceutical formulations have been described in the literature .
Molecular Structure Analysis
The molecular formula of Oxprenolol is C15H23NO3 . The molecular weight is 265.348 . The IUPAC name is (RS)-1-[2-(Allyloxy)phenoxy]-3-(isopropylamino)propan-2-ol .
Chemical Reactions Analysis
A stereoselective HPLC method has been developed for the simultaneous determination of oxprenolol enantiomers in urine and pharmaceutical products . Enantiomeric resolution of oxprenolol was achieved on cellulose tris (3,5-dichlorophenylcarbamate) immobilized onto a 5 μm spherical porous silica chiral stationary phase (CSP) known as Chiralpak IC with UV detection at 273 nm .
Physical And Chemical Properties Analysis
Oxprenolol is a lipophilic molecule and hence, it is able to cross the blood-brain barrier . As such, it is associated with a higher incidence of CNS-related side effects than hydrophilic ligands such as atenolol, sotalol, and nadolol .
科学的研究の応用
Neurology Research
Oxprenolol-d7 Hydrochloride is used in neurology research, particularly in the study of conditions such as depression, Parkinson’s, schizophrenia, stress and anxiety, and pain and inflammation . It is part of the API (Active Pharmaceutical Ingredient) family and is used as a reference material in these areas of study .
Cardiac Drugs
Oxprenolol-d7 Hydrochloride is classified as a cardiac drug . It is used in the study and treatment of various heart-related conditions. Its properties make it a valuable tool in cardiac research.
β-Adrenergic Blocking Agent
Oxprenolol, the non-deuterated form of Oxprenolol-d7 Hydrochloride, is a non-selective β-adrenergic blocking agent . It affects both beta-1 and beta-2 receptors . This property is useful in the study of cardiovascular diseases and conditions where β-adrenergic blocking is beneficial.
Partial Agonist Activity
Oxprenolol has partial agonist activity . This means it can activate receptors it binds to, but not to the same degree as a full agonist. This property can be beneficial in preserving myocardial function and preventing bradycardia in elderly patients .
Local Anesthetic Activity
Oxprenolol also has some local anesthetic activity . This property can be useful in studies related to pain management and anesthesia.
Quality Control and Therapeutic Drug Monitoring
Oxprenolol is used in quality control for its formulations using HPLC (High Performance Liquid Chromatography) and for therapeutic drug monitoring . The extraction efficiency of oxprenolol from urine is in the range of 86.0–93.0% at 0.5–5 μg/cm 3 for each enantiomer .
Hypertension Treatment
Oxprenolol is used in the treatment of hypertension . Its properties as a β-adrenergic blocking agent make it effective in managing this condition.
Stable Isotope Labelled Research
Oxprenolol-d7 Hydrochloride is a stable isotope labelled form of Oxprenolol . This makes it useful in research where the tracking of the compound is necessary, such as in metabolic studies or drug monitoring.
作用機序
Like other beta-adrenergic antagonists, oxprenolol competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . It binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure .
Safety and Hazards
Oxprenolol is a potent beta blocker and should not be administered to asthmatics under any circumstances due to their low beta levels as a result of depletion due to other asthma medication, and because it can cause irreversible, often fatal, airway failure and inflammation . In case of accidental exposure, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
特性
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H/i2D3,3D3,12D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAJXCLTPGGDAJ-CXUOUXNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC=C1OCC=C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676092 | |
| Record name | 1-{[(~2~H_7_)Propan-2-yl]amino}-3-{2-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxprenolol-d7 Hydrochloride | |
CAS RN |
1189649-47-5 | |
| Record name | 1-{[(~2~H_7_)Propan-2-yl]amino}-3-{2-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
A: Oxprenolol is a nonselective beta-adrenergic blocking agent, meaning it binds to both beta-1 and beta-2 adrenergic receptors. [] By blocking these receptors, primarily located in the heart and blood vessels, Oxprenolol prevents the binding of catecholamines like epinephrine and norepinephrine. [] This blockade leads to a decrease in heart rate, contractility, and ultimately, blood pressure. []
A:
- Spectroscopic Data: While the provided research papers do not include detailed spectroscopic information, mass spectrometry analysis (CIMS and GC-MS) was utilized in several studies to identify and quantify Oxprenolol and its metabolites. [, , , ]
ANone: The provided research does not delve into material compatibility or stability of Oxprenolol outside of biological contexts.
ANone: The research papers focus on the pharmacological properties of Oxprenolol and do not describe any catalytic properties or applications.
ANone: The provided research papers predate the widespread use of computational chemistry and modeling techniques.
A: Comparing Oxprenolol with its para-isomer (p-Oxprenolol) reveals valuable SAR insights. [, ] While Oxprenolol exhibits nonselective beta-blocking activity, its para-isomer displays beta-1 selectivity, indicating that the position of the side chain on the aromatic ring significantly influences receptor subtype selectivity.
- Conventional (rapid-release): This formulation reaches peak plasma concentrations faster than slow-release formulations but exhibits a shorter duration of action. [, , , , ]
- Slow-release: Designed to prolong drug release and provide longer-lasting effects, these formulations often utilize a waxed matrix or spheroids in a capsule. [, , , , , ] Despite aiming for extended duration, several studies indicated the need for twice-daily administration of slow-release formulations to maintain consistent beta-blockade. [, ]
- Combined Oxprenolol-diuretic: This formulation, often combined with cyclopenthiazide, aims to enhance the antihypertensive effect by addressing different mechanisms contributing to elevated blood pressure. [, ]
ANone: The provided research papers predate current SHE (Safety, Health, and Environment) regulations and do not contain this information.
ANone: Extensive research highlights the following PK/PD properties of Oxprenolol:
- Distribution: Oxprenolol is around 80% protein-bound in plasma. [, ] It readily crosses the placental barrier and is detectable in breast milk. [, ]
- Metabolism: Hepatic glucuronidation is the primary metabolic pathway for Oxprenolol, with less than 4% excreted unchanged in urine. [, , , ] Interestingly, N-methylation represents a less common metabolic pathway identified in dogs. []
- Excretion: Primarily eliminated through urine, with metabolites detectable for up to 48 hours after administration. [, ]
- Activity & Efficacy: The relationship between plasma concentration and pharmacodynamic effects is well-documented. Significant beta-blockade, evidenced by heart rate and blood pressure reduction, is achieved at plasma concentrations above 60 ng/mL. []
ANone: While lacking traditional cell-based assays, the research papers showcase Oxprenolol's efficacy through various animal models and human trials:
- Animal Models: Oxprenolol effectively suppressed ischaemic arrhythmias in rats with acutely ligated coronary arteries, highlighting its cardioprotective potential. [, ]
- Clinical Trials: Numerous studies demonstrate Oxprenolol's efficacy in reducing blood pressure in hypertensive patients, especially when combined with diuretics. [, , , , , , , ] Notably, its efficacy as monotherapy appears limited in Black hypertensive patients. []
A: While the research papers do not directly address resistance mechanisms, long-term treatment with Oxprenolol did not lead to beta-adrenoreceptor hypersensitivity upon abrupt withdrawal, suggesting a low risk of rebound effects. []
A: One study investigated the potential of chitosan films for transdermal delivery of Oxprenolol, demonstrating promising results in controlling drug release and achieving pharmacological effects in rats. []
ANone: The research does not delve into specific biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects related to Oxprenolol.
ANone: Various analytical techniques played a crucial role in studying Oxprenolol:
- Gas Chromatography-Mass Spectrometry (GC-MS): Widely used to identify and quantify Oxprenolol and its metabolites in biological samples like plasma and urine. [, , , , ]
- High-Performance Liquid Chromatography (HPLC): Employed for separating and quantifying Oxprenolol in plasma samples. [, , ]
- Spectrophotometry: Utilized to determine Oxprenolol concentration in pharmaceutical preparations by measuring the absorbance of its oxidized form. [, ]
ANone: The provided research papers focus primarily on the clinical and pharmacological aspects of Oxprenolol and do not contain information about its environmental impact or degradation.
A: While not extensively explored, the development of slow-release formulations suggests an understanding and manipulation of Oxprenolol's dissolution rate to achieve sustained drug release. [, , , , , ]
ANone: The research papers do not provide detailed information on the specific validation parameters used for the analytical methods employed.
ANone: The research papers primarily focus on the research and development phases of Oxprenolol and do not contain information about quality control and assurance measures during manufacturing and distribution.
ANone: The provided research papers focus on the pharmacological properties of Oxprenolol and do not provide information on its immunogenicity or potential to induce immunological responses.
ANone: The research papers do not provide specific details on interactions between Oxprenolol and drug transporters.
A: The research papers mainly focus on identifying the metabolic pathways of Oxprenolol, primarily glucuronidation, without explicitly addressing its potential to induce or inhibit drug-metabolizing enzymes. [, , , ]
A: While not explicitly addressed, the widespread use of Oxprenolol as a pharmaceutical suggests its general biocompatibility. The primary metabolic pathway, glucuronidation, further supports its biodegradability within the body. [, , , ]
A: Several studies directly compare Oxprenolol with other beta-blockers like propranolol, metoprolol, and atenolol, highlighting their respective strengths and weaknesses in terms of potency, selectivity, and duration of action. [, , , , , , , , ] This comparative analysis provides valuable insights into potential alternatives based on specific clinical needs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



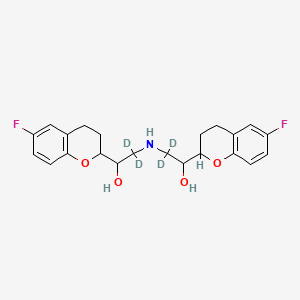
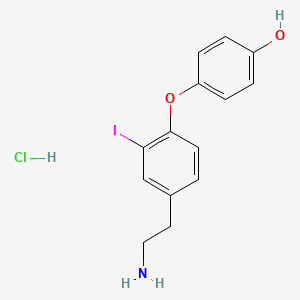



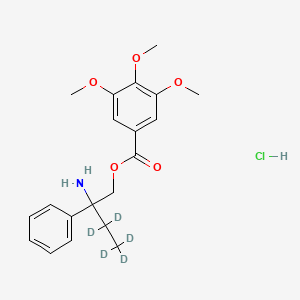
![2-[[2,6-Dichloro-3-(hydroxymethyl)phenyl]amino]benzoic acid](/img/structure/B564568.png)
